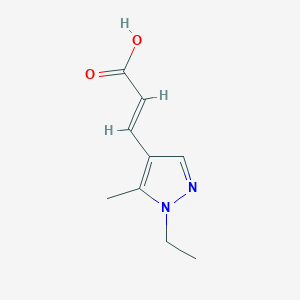

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid

CAS No.: 512809-25-5

Cat. No.: VC6264666

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 512809-25-5 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |

| Standard InChI Key | YUDAQQKQCULJEW-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)C=CC(=O)O)C |

| Canonical SMILES | CCN1C(=C(C=N1)C=CC(=O)O)C |

Introduction

Chemical Identification and Basic Properties

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid, reflects its core structure: a pyrazole ring with ethyl (C₂H₅) and methyl (CH₃) substituents at the 1- and 5-positions, respectively, and an acrylic acid group (-CH₂-CH₂-COOH) at the 4-position . The (2E) designation specifies the trans configuration of the double bond in the acrylic acid chain, which influences reactivity and intermolecular interactions .

Key identifiers include:

-

PubChem CID: 601964

The planar pyrazole ring and conjugated acrylic acid system contribute to its stability and potential for π-π stacking interactions, as evidenced by computational models .

Physicochemical Properties

The acrylic acid moiety confers moderate water solubility, while the hydrophobic pyrazole ring enhances lipid membrane permeability . Experimental solubility data remains unpublished, though analogs with similar structures show solubility in polar aprotic solvents like DMSO .

Synthesis and Manufacturing

| Supplier | Location | Purity | Price Range (USD/g) |

|---|---|---|---|

| Block Chemical Technology Co., Ltd. | China | >95% | $50–$80 |

| Nanjing Shizhou Biology Technology | China | >90% | $45–$75 |

| VulcanChem | United States | >98% | $70–$100 |

Suppliers recommend storage at –20°C under inert gas to prevent degradation .

Chemical Reactivity and Functionalization

Key Reactivity Profiles

The compound’s α,β-unsaturated carboxylic acid group enables:

-

Michael Additions: Nucleophilic attack at the β-carbon, forming adducts with amines or thiols .

-

Polymerization: Radical-initiated chain growth for materials science applications .

-

Esterification: Conversion to methyl or ethyl esters for enhanced bioavailability .

The pyrazole ring participates in:

-

Electrophilic Substitution: Nitration or sulfonation at the 3-position .

-

Coordination Chemistry: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via N-atom lone pairs .

Stability and Degradation

-

Thermal Stability: Decomposes above 250°C, based on thermogravimetric analysis of analogs .

-

Photolytic Sensitivity: UV exposure induces E-to-Z isomerization, requiring amber glass storage .

-

Hydrolytic Degradation: Susceptible to base-catalyzed ester hydrolysis (if esterified) .

Applications in Research and Industry

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for developing MPC inhibitors to treat metabolic dysfunction-associated steatohepatitis (MASH) .

-

Prodrug Design: Ester derivatives (e.g., ethyl ester) show enhanced cellular uptake .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume